molecular formula C20H22ClN3O3S B2816953 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 1396748-06-3

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B2816953
CAS No.: 1396748-06-3
M. Wt: 419.92
InChI Key: LMEJUOCZZARAHO-UHFFFAOYSA-N
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Description

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide typically involves a multi-step process:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by the cyclization of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions.

    N-Methylation: The benzo[d]thiazole derivative is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Acetamide Formation: The final step involves the reaction of the N-methylated benzo[d]thiazole with 3,4-dimethoxyphenethylamine and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling are also implemented to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenethyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the nitro groups if present, using agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group on the benzo[d]thiazole ring can be substituted with various nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide has shown potential as an antimicrobial agent. It inhibits the growth of various bacterial and fungal strains, making it a candidate for developing new antibiotics.

Medicine

In medicinal chemistry, this compound is explored for its anticancer properties. It has been found to induce apoptosis in cancer cells by interacting with specific molecular targets, such as DNA and proteins involved in cell cycle regulation.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic structure.

Mechanism of Action

The mechanism of action of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3-dimethoxyphenethyl)acetamide
  • 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide exhibits unique biological activities due to the presence of the 3,4-dimethoxyphenethyl group. This moiety enhances its ability to interact with biological targets, making it more effective in its antimicrobial and anticancer activities.

Properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c1-24(20-23-19-14(21)5-4-6-17(19)28-20)12-18(25)22-10-9-13-7-8-15(26-2)16(11-13)27-3/h4-8,11H,9-10,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEJUOCZZARAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCC1=CC(=C(C=C1)OC)OC)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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